molecular formula C20H14ClN3 B1676881 MY-5445 CAS No. 78351-75-4

MY-5445

Cat. No.: B1676881
CAS No.: 78351-75-4
M. Wt: 331.8 g/mol
InChI Key: CEHQLKSLMFIHBF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MY-5445 primarily targets Phosphodiesterase type 5 (PDE5) and ATP-binding cassette (ABC) transporter ABCG2 . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. ABCG2 is a protein that contributes to multidrug resistance in cancer cells by expelling various types of drugs out of the cells .

Mode of Action

This compound acts as a specific inhibitor of PDE5 , preventing the breakdown of cGMP, which leads to an increase in cGMP levels . This results in smooth muscle relaxation and vasodilation. Additionally, this compound acts as a selective modulator of ABCG2 , inhibiting its drug transport function . This action potentiates the cytotoxicity of certain anticancer drugs in ABCG2-overexpressing multidrug-resistant cancer cells .

Biochemical Pathways

The inhibition of PDE5 by this compound leads to an increase in cGMP levels, which activates protein kinase G (PKG). PKG then phosphorylates multiple targets, leading to smooth muscle relaxation and vasodilation . On the other hand, the modulation of ABCG2 by this compound affects the efflux of various anticancer drugs, thereby enhancing their cytotoxic effects on multidrug-resistant cancer cells .

Result of Action

The inhibition of PDE5 by this compound can lead to vasodilation and potential therapeutic effects in conditions like erectile dysfunction and pulmonary hypertension . The modulation of ABCG2 can resensitize multidrug-resistant cancer cells to chemotherapeutic drugs, potentially enhancing their efficacy .

Biochemical Analysis

Biochemical Properties

MY-5445 plays a crucial role in biochemical reactions by inhibiting PDE5, an enzyme responsible for the hydrolysis of cyclic GMP (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP within cells, which in turn affects various physiological processes. This compound also interacts with ATP-binding cassette (ABC) transporter ABCG2, modulating its function and exhibiting anti-proliferative effects . Additionally, this compound inhibits human platelet aggregation by increasing cGMP content, providing a useful probe for elucidating the role of cGMP in platelet aggregation .

Cellular Effects

This compound has been shown to influence various cellular processes. It potentiates drug-induced apoptosis in ABCG2-overexpressing multidrug-resistant cancer cells, resensitizing these cells to chemotherapeutic drugs . This compound also enhances drug-induced apoptosis in ABCG2-overexpressing cancer cells by increasing the ATPase activity of ABCG2 and binding to its substrate-binding pocket . Furthermore, this compound inhibits human platelet aggregation, which is crucial for understanding its role in cellular signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting PDE5 with a Ki value of 1.3 μM . This inhibition leads to an increase in cGMP levels, which affects various downstream signaling pathways. This compound also modulates the function of ABCG2 by stimulating its ATPase activity and binding to its substrate-binding pocket . This interaction enhances the cytotoxicity of ABCG2 substrate drugs in multidrug-resistant cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. This compound has been shown to produce significant relief of mechanical hypersensitivity in animal models when administered intraperitoneally at doses of 0.5-3 mg/kg twice a day for 15 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At doses of 0.5-3 mg/kg administered intraperitoneally twice a day for 15 days, this compound alleviated cuff-induced allodynia in C57BL/6J male mice .

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of PDE5 and modulation of ABCG2 . By increasing cGMP levels, this compound affects various metabolic processes and influences the levels of metabolites within cells . The interaction with enzymes and cofactors in these pathways is crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound selectively modulates the function of ABCG2, affecting its localization and accumulation within cells . This interaction is essential for understanding how this compound exerts its effects on cellular function and distribution .

Subcellular Localization

The subcellular localization of this compound is tied to its activity and function. This compound interacts with specific targeting signals and post-translational modifications that direct it to particular compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its overall mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MY-5445 involves the reaction of 3-chloroaniline with 4-phenylphthalazin-1-amine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

MY-5445 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MY-5445 is unique in its selective modulation of ATP-binding cassette transporter G2, which makes it particularly valuable in research focused on overcoming multidrug resistance in cancer cells. Unlike other phosphodiesterase type 5 inhibitors, this compound has shown specific effects in reversing multidrug resistance, making it a promising candidate for combination therapy in cancer treatment .

Properties

IUPAC Name

N-(3-chlorophenyl)-4-phenylphthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3/c21-15-9-6-10-16(13-15)22-20-18-12-5-4-11-17(18)19(23-24-20)14-7-2-1-3-8-14/h1-13H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHQLKSLMFIHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229009
Record name MY 5445
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78351-75-4
Record name N-(3-Chlorophenyl)-4-phenyl-1-phthalazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78351-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MY 5445
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078351754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MY 5445
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chlorophenylamino)-4-phenylphthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MY-5445
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CSS73B6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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